

An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(p-Chlorophenylthio)ethanol**

Cat. No.: **B088069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(p-Chlorophenylthio)ethanol**, a key chemical intermediate. It covers its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical Identity and Properties

2-(p-Chlorophenylthio)ethanol, also known as 2-((4-chlorophenyl)thio)ethanol, is an organic compound featuring a para-substituted chlorophenyl ring linked to an ethanol group via a thioether bond.[\[1\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	13457-98-2 [1]
Molecular Formula	C8H9ClOS [1]
Synonyms	2-((4-CHLOROPHENYL)THIO)ETHANOL, 2-(4-CHLOROPHENYLTHIO)ETHANOL, 2-HYDROXYETHYL p-CHLOROPHENYL SULFIDE, p-CHLOROPHENYL 2-HYDROXYETHYL SULFIDE [1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	188.67 g/mol	--INVALID-LINK--
Boiling Point	141 °C @ 2.5 Torr	--INVALID-LINK--
Density	1.2759 g/cm ³ @ 20 °C	--INVALID-LINK--

Synthesis of 2-(p-Chlorophenylthio)ethanol

The synthesis of **2-(p-Chlorophenylthio)ethanol** is typically achieved through a nucleophilic substitution reaction. This involves the reaction of 4-chlorothiophenol with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. The base deprotonates the thiol group of 4-chlorothiophenol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol and displacing the halide.

Diagram 1: Synthesis Pathway of **2-(p-Chlorophenylthio)ethanol**

Synthesis of 2-(p-Chlorophenylthio)ethanol

[Click to download full resolution via product page](#)

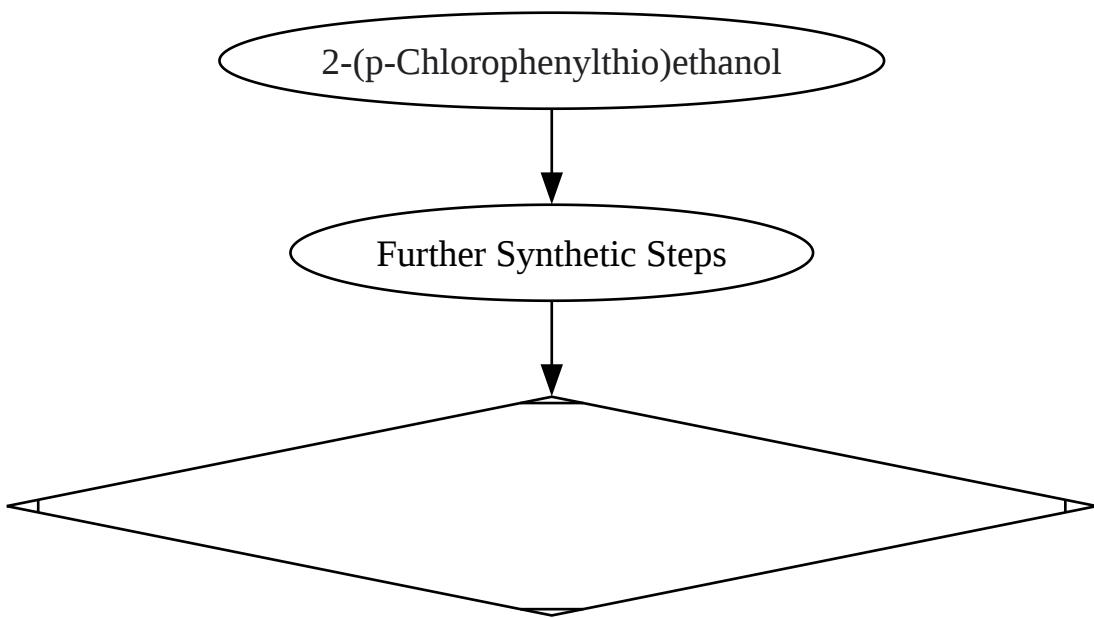
Caption: General synthesis pathway for **2-(p-Chlorophenylthio)ethanol**.

Experimental Protocol (General Procedure):

A specific, detailed experimental protocol for the synthesis of **2-(p-Chlorophenylthio)ethanol** was not found in the searched literature. However, a general procedure for the synthesis of similar thioethers can be adapted as follows:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Addition of Base: To the solution, add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the corresponding

thiolate.


- Addition of 2-Chloroethanol: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt byproduct) forms, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Applications in Drug Development

2-(p-Chlorophenylthio)ethanol serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.^[2] Its primary role is that of a chemical intermediate in the pharmaceutical industry.^[2]

Use in the Synthesis of ACAT-1 Inhibitors:

One notable application is in the synthesis of piperazine derivatives that have been investigated as potential Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors.^{[3][4][5]} ACAT-1 is an enzyme that plays a role in cholesterol metabolism and is a target for the development of drugs to treat conditions like atherosclerosis.^{[3][4][5]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(P-CHLOROPHENYLTHIO)ETHANOL [drugfuture.com]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(p-Chlorophenylthio)ethanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b088069#2-p-chlorophenylthio-ethanol-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com